molecular formula C3H6CaO+2 B12568538 Calcium;propan-2-one CAS No. 309253-06-3

Calcium;propan-2-one

Cat. No.: B12568538
CAS No.: 309253-06-3
M. Wt: 98.16 g/mol
InChI Key: KZAGQXAIXITBQV-UHFFFAOYSA-N
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Description

The compound "Calcium;propan-2-one" is ambiguously defined in available literature. Propan-2-one (acetone, (CH₃)₂CO) is a well-characterized volatile organic compound (VOC) with widespread industrial and biological relevance . It may hypothetically refer to:

  • A calcium-coordinated complex with acetone as a ligand.
  • A calcium salt derived from a propan-2-one derivative (e.g., enolate form).

Properties

CAS No.

309253-06-3

Molecular Formula

C3H6CaO+2

Molecular Weight

98.16 g/mol

IUPAC Name

calcium;propan-2-one

InChI

InChI=1S/C3H6O.Ca/c1-3(2)4;/h1-2H3;/q;+2

InChI Key

KZAGQXAIXITBQV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C.[Ca+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium propan-2-one can be synthesized through the reaction of calcium hydroxide with acetylacetone. The reaction typically occurs in an aqueous medium and involves the following steps:

  • Dissolve calcium hydroxide in water.
  • Add acetylacetone to the solution.
  • Stir the mixture at room temperature until the reaction is complete.
  • Filter the resulting precipitate and wash it with water to obtain pure calcium propan-2-one.

Industrial Production Methods

Industrial production of calcium propan-2-one often involves the same basic principles as laboratory synthesis but on a larger scale. The process may include additional steps such as purification and drying to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Calcium propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form calcium carbonate and other by-products.

    Reduction: Reduction reactions can convert calcium propan-2-one into calcium hydroxide and acetone.

    Substitution: The propan-2-one ligands can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Ligand substitution reactions may involve reagents like ammonia or phosphines.

Major Products

    Oxidation: Calcium carbonate and acetone.

    Reduction: Calcium hydroxide and acetone.

    Substitution: Various calcium-ligand complexes depending on the substituent used.

Scientific Research Applications

Calcium propan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Employed in the study of calcium-dependent biological processes.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of high-performance materials and coatings.

Mechanism of Action

The mechanism of action of calcium propan-2-one involves its ability to coordinate with other molecules through its propan-2-one ligands. This coordination can influence various chemical and biological processes, such as catalysis and enzyme activity. The molecular targets and pathways involved include calcium-binding proteins and enzymes that require calcium as a cofactor.

Comparison with Similar Compounds

Functional Comparison with Propan-2-one

  • Structural Differences : Calcium propionate contains a carboxylate group (-COO⁻), whereas acetone is a neutral ketone.
  • Stability: Calcium propionate is non-volatile and thermally stable, unlike volatile acetone .
  • Biological Role : While acetone serves as a metabolic intermediate, calcium propionate inhibits microbial growth in food .

Other Related Compounds

1-Hydroxypropan-2-one

  • A hydroxy derivative of acetone (C₃H₆O₂), noted in biomarker studies .
  • Differs from acetone by a hydroxyl group, enhancing polarity and reducing volatility.

Metal-Ketone Complexes

  • Limited evidence exists for calcium-acetone complexes. Nickel or cobalt complexes with acetone ligands are documented, but calcium analogs remain unexplored .

Data Tables

Table 1: Chemical Properties of Propan-2-one vs. Calcium Propionate

Property Propan-2-one (Acetone) Calcium Propionate
Molecular Formula C₃H₆O C₆H₁₀CaO₄
State at RT Liquid Solid
Volatility High Low
Primary Use Solvent, biomarker Preservative
Biological Role Metabolic intermediate Antimicrobial agent

Table 2: Research Findings on Acetone

Study Focus Key Result Reference
VOC in Lung Cancer Propan-2-one increases near death
Industrial Synthesis Produced via cumene process

Discussion

  • Hypothetical Calcium;propan-2-one : If analogous to calcium propionate, it might exhibit ionic bonding with acetone-derived anions. However, acetone’s weak acidity (pKa ~19.3) makes salt formation unlikely under standard conditions.

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